molecular formula C15H11ClO B8157351 2-(Benzyloxy)-1-chloro-3-ethynylbenzene

2-(Benzyloxy)-1-chloro-3-ethynylbenzene

Cat. No.: B8157351
M. Wt: 242.70 g/mol
InChI Key: CWSCTVCHSIHCQP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-chloro-3-ethynylbenzene is a substituted benzene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position, a chlorine atom at the 1-position, and an ethynyl (-C≡CH) group at the 3-position. This compound is of interest in organic synthesis due to its multifunctional structure, which enables applications in cross-coupling reactions, polymer chemistry, and pharmaceutical intermediates. The ethynyl group’s sp-hybridized carbon allows for unique reactivity, such as participation in click chemistry (e.g., azide-alkyne cycloaddition), while the benzyloxy and chloro substituents modulate electronic and steric properties .

Properties

IUPAC Name

1-chloro-3-ethynyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c1-2-13-9-6-10-14(16)15(13)17-11-12-7-4-3-5-8-12/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSCTVCHSIHCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-chloro-3-ethynylbenzene typically involves a multi-step processThe ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethynyl group in 2-(Benzyloxy)-1-chloro-3-ethynylbenzene can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alkanes or alcohols.

    Substitution: Products depend on the nucleophile used, such as ethers or amines.

Scientific Research Applications

Chemistry: 2-(Benzyloxy)-1-chloro-3-ethynylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: While specific biological applications of this compound are less documented, its derivatives may be explored for potential pharmaceutical properties, including as precursors to bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals. Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-chloro-3-ethynylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The benzyloxy group can participate in nucleophilic substitution reactions, while the ethynyl group can undergo coupling reactions. The chlorine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 2-(Benzyloxy)-1-chloro-3-ethynylbenzene with analogous compounds:

Compound Substituents Key Functional Groups CAS Number Molecular Formula
This compound 1-Cl, 2-OCH₂C₆H₅, 3-C≡CH Benzyloxy, chloro, ethynyl Not explicitly listed Likely C₁₃H₉ClO
2-(Benzyloxy)-1-bromo-3-nitrobenzene 1-Br, 2-OCH₂C₆H₅, 3-NO₂ Benzyloxy, bromo, nitro 688363-79-3 C₁₃H₁₀BrNO₃
Benzene, 1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-chloro 1-Cl, 3-(Br-substituted methoxyethyl) Chloro, bromo, methoxyethyl 1249354-85-5 C₁₁H₁₄BrClO₂
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-OCH₂C₆H₅, 3-OCH₂CH₂C₆H₅, 1-CHO Benzyloxy, phenethoxy, aldehyde Not explicitly listed C₂₂H₂₀O₃

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in 2-(Benzyloxy)-1-bromo-3-nitrobenzene is strongly electron-withdrawing, enhancing electrophilic substitution reactivity at the meta position. In contrast, the ethynyl group in the target compound exhibits both electron-withdrawing (inductive) and π-donor (resonance) effects, creating unique electronic profiles .
  • Steric Effects : The ethynyl group’s linear geometry minimizes steric hindrance compared to bulkier substituents like phenethoxy (-OCH₂CH₂C₆H₅) in 4-(Benzyloxy)-3-phenethoxybenzaldehyde .
  • Reactivity : The ethynyl group enables click chemistry, while bromo/nitro substituents favor nucleophilic aromatic substitution (e.g., Suzuki coupling for bromo derivatives) .

Physicochemical Properties

Comparative physicochemical data (where available):

Property This compound 2-(Benzyloxy)-1-bromo-3-nitrobenzene 1-[2-Bromo-1-(2-methoxyethoxy)ethyl]-3-chlorobenzene
Molecular Weight ~234.67 g/mol (estimated) 308.127 g/mol 318.09 g/mol
Boiling Point Not reported Not reported Not reported
Solubility Likely low in water; soluble in DMF, THF Insoluble in water; soluble in polar aprotic solvents Soluble in ether, chloroform
LogP (Partition Coefficient) Estimated ~3.5 (high lipophilicity) 3.2 (experimental) 2.8 (calculated)

Notes:

  • The ethynyl group’s hydrophobic nature contributes to higher LogP values compared to nitro-containing analogs.
  • Bromo and nitro substituents increase molecular weight and polarity, affecting solubility profiles .

Toxicity and Regulatory Considerations

  • Chlorinated aromatics may exhibit environmental persistence .
  • Ethynyl Group : Generally low acute toxicity but poses fire hazards due to terminal alkyne reactivity.

Q & A

Q. Purity Optimization :

  • Use HPLC (≥98% purity criteria, as per safety guidelines for structurally related compounds) .
  • Recrystallization from ethanol/water mixtures improves yield (validated by X-ray crystallography in similar benzyloxy-chloro systems) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Benzyloxy protons resonate at δ 4.8–5.2 ppm; ethynyl protons (if present) appear as a singlet near δ 2.5–3.0 ppm .
    • ¹³C NMR : Ethynyl carbons appear at δ 70–90 ppm, while benzyloxy carbons resonate at δ 70–75 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₅H₁₁ClO). NIST-standardized electron ionization (EI) protocols are recommended .
  • X-ray Crystallography : Definitive structural confirmation (e.g., bond angles, packing motifs), as demonstrated for analogous benzyloxy-chloro derivatives .

Advanced: How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Ethynyl Group : Enables Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. Steric hindrance from the benzyloxy group may reduce reaction rates (observed in similar systems) .
  • Chloro Substituent : Directs electrophilic substitutions to the para position. However, the ethynyl group’s electron-withdrawing effect can deactivate the ring, requiring harsher conditions (e.g., Pd(OAc)₂/XPhos catalysts at 100°C) .
  • Contradiction Note : Some studies report unexpected regioselectivity in Suzuki-Miyaura couplings due to competing π-π interactions between benzyloxy and aryl boronic acids .

Advanced: How can contradictions in spectroscopic data be resolved (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Case Study : Discrepancies between experimental ¹H NMR shifts and DFT-predicted values (e.g., δ 5.1 ppm observed vs. δ 4.9 ppm calculated) may arise from solvent effects or crystal packing.
  • Resolution Strategies :
    • Use COSMO-RS solvation models for DFT adjustments .
    • Validate with solid-state NMR or X-ray data (e.g., bond lengths in crystal structures correlate with electron density maps) .
  • Reference Standards : Compare with NIST’s electron ionization mass spectra for fragmentation patterns .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (mandatory for skin/eye irritants, as per structurally related compounds) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl during deprotection steps) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: Can this compound serve as a precursor for photoactive or polymeric materials?

Methodological Answer:

  • Photophysical Applications : The ethynyl group enables conjugation for UV-absorbing materials (e.g., benzophenone analogs in sunscreen research ).
  • Polymerization Potential : Ethynyl groups undergo cyclotrimerization to form aryl rings under Cu(I) catalysis, useful in conductive polymers .
  • Limitations : Benzyloxy groups may reduce thermal stability (TGA data for similar compounds show decomposition >200°C) .

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity. For example:
    • Solvent Screening : DMF increases benzyloxy protection efficiency vs. THF (polar aprotic solvents favor SN2 mechanisms) .
    • Catalyst Optimization : Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ in Sonogashira coupling (ligand bulkiness affects ethynyl coupling efficiency) .
  • In-line Analytics : Use FTIR to monitor ethynyl C≡C stretch (2100–2260 cm⁻¹) in real time .

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